An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydrazinyl-4-methylpyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydrazinyl-4-methylpyridine
Abstract: 5-Chloro-2-hydrazinyl-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, developing stable formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical methodologies and field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Structural Elucidation
The foundational step in characterizing any chemical entity is its unambiguous identification. 5-Chloro-2-hydrazinyl-4-methylpyridine is defined by its unique structural arrangement, which dictates its chemical behavior and physical properties.
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Chemical Structure:
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Key Identifiers:
Rationale for Structural Analysis
The presence of a pyridine ring, a chloro substituent, a hydrazinyl group, and a methyl group creates a molecule with distinct electronic and steric features. The pyridine ring is an electron-deficient aromatic system. The hydrazinyl group (-NHNH₂) is a potent nucleophile and can act as both a hydrogen bond donor and acceptor. The chlorine atom acts as a weak deactivating group on the ring, while the methyl group is a weak activating group. This combination of functional groups is crucial for its role as a versatile synthetic building block.
Physical and Chemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for laboratory handling, reaction setup, and purification processes.
| Property | Value / Description | Significance in Research & Development |
| Molecular Weight | 157.60 g/mol | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis. |
| Appearance | Reported as a solid. | Provides a first-pass quality check. Color and form can indicate purity. |
| Melting Point | Data not consistently available in public sources. Requires experimental determination. | A sharp melting point range is a primary indicator of compound purity.[2] A broad range suggests impurities.[2] |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely pH-dependent. | Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation for biological assays.[3] |
| pKa | Not experimentally reported. Predicted values would involve the pyridine ring nitrogen and the hydrazinyl group nitrogens. | Governs the ionization state of the molecule at different pH values, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. |
Analytical Characterization Workflow
Confirming the identity and purity of 5-Chloro-2-hydrazinyl-4-methylpyridine requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together they form a self-validating system.
Caption: Workflow for the Shake-Flask solubility assay.
Methodology:
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Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. [4]The presence of undissolved solid at the end of the experiment is essential. [5]2. Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). [5]3. Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is critically important and can be achieved by centrifugation or by filtering through a low-binding filter (e.g., 0.22 µm PVDF). [6]4. Quantification: Accurately dilute a known volume of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. [3][6]5. Calculation: Create a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the diluted supernatant and back-calculate the solubility in the original solvent.
Conclusion
The physicochemical properties of 5-Chloro-2-hydrazinyl-4-methylpyridine define its utility as a chemical intermediate. Its structural features, confirmed by a suite of analytical techniques including NMR, MS, and IR, provide a foundation for its reactivity. Quantitative properties such as melting point and solubility, determined by robust experimental protocols, are critical for ensuring purity, optimizing reaction conditions, and guiding its application in drug discovery and development. This guide provides the necessary technical framework and practical insights for scientists working with this important molecule.
References
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